2-methyl-4-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine
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Overview
Description
2-methyl-4-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxy group and a piperidine ring, which is further substituted with a sulfonyl group and a trimethylpyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Pyrazole Moiety: The trimethylpyrazole ring can be synthesized via cyclization reactions involving hydrazine and 1,3,5-trimethyl-1,3-diketone under acidic conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be constructed through a series of cyclization reactions starting from appropriate amines and aldehydes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to replace the methoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-methyl-4-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-methyl-4-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group and the pyrazole moiety are critical for its binding affinity and specificity . The exact pathways involved depend on the biological context and the specific target being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine
- 2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile
Uniqueness
Compared to similar compounds, 2-methyl-4-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a methoxy group and a sulfonyl-substituted piperidine ring makes it particularly versatile in various applications .
Properties
IUPAC Name |
2-methyl-4-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S/c1-13-10-17(7-8-19-13)25-12-16-6-5-9-22(11-16)26(23,24)18-14(2)20-21(4)15(18)3/h7-8,10,16H,5-6,9,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHIVNALAXTVGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)S(=O)(=O)C3=C(N(N=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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